molecular formula C13H12O3 B13801592 3-Cinnamyl-tetrahydro-furan-2,5-dione CAS No. 7508-06-7

3-Cinnamyl-tetrahydro-furan-2,5-dione

Cat. No.: B13801592
CAS No.: 7508-06-7
M. Wt: 216.23 g/mol
InChI Key: PMGSFRAJPLOXHM-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cinnamyl-tetrahydro-furan-2,5-dione is a high-purity chemical reagent intended for research use only. This compound belongs to the class of tetrahydrofuran-2,5-diones, also known as substituted succinic anhydrides, which are characterized by a five-membered ring containing two carbonyl groups . The cinnamyl substituent, a phenyl-bearing allylic chain, introduces potential for diverse reactivity and interaction with biological systems, making this derivative a compound of significant interest in synthetic and medicinal chemistry research. Researchers can leverage this reagent as a versatile building block for the synthesis of more complex molecules. Its anhydride ring is highly susceptible to nucleophilic attack, allowing for ring-opening reactions with amines or alcohols to form amide-ester or diester functionalized compounds, respectively. This reactivity is fundamental for constructing molecular scaffolds or for modifying polymers to enhance material properties, similar to applications seen in other anhydride derivatives . Furthermore, furan-2,5-dione analogs have demonstrated notable biological activities in scientific studies, including inhibitory effects on cancer cell migration and invasion , as well as modulatory effects on central nervous system targets . While the specific properties of this compound require further characterization by qualified researchers, its structural features suggest potential as a precursor in heterocyclic chemistry, possibly via reactions analogous to the Paal-Knorr synthesis . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7508-06-7

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-[(E)-3-phenylprop-2-enyl]oxolane-2,5-dione

InChI

InChI=1S/C13H12O3/c14-12-9-11(13(15)16-12)8-4-7-10-5-2-1-3-6-10/h1-7,11H,8-9H2/b7-4+

InChI Key

PMGSFRAJPLOXHM-QPJJXVBHSA-N

Isomeric SMILES

C1C(C(=O)OC1=O)C/C=C/C2=CC=CC=C2

Canonical SMILES

C1C(C(=O)OC1=O)CC=CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Cinnamyl Tetrahydro Furan 2,5 Dione and Its Analogues

Strategies for the Construction of the Tetrahydrofuran-2,5-dione Ring System

The formation of the tetrahydrofuran-2,5-dione scaffold, a derivative of succinic anhydride (B1165640), is a cornerstone of the synthesis. This can be accomplished through various cyclization and annulation reactions or by chemically transforming existing cyclic precursors like lactones.

Direct cyclization and annulation strategies provide an efficient means to assemble the anhydride ring. A notable method for the synthesis of 3-Cinnamyl-tetrahydro-furan-2,5-dione is the thermal ene reaction between allylbenzene (B44316) and maleic anhydride. orgsyn.org In this procedure, refluxing a mixture of allylbenzene and maleic anhydride in a high-boiling solvent such as o-dichlorobenzene for an extended period yields the desired product. orgsyn.org This reaction proceeds through a pericyclic mechanism where the alkene of allylbenzene (the 'ene') reacts with maleic anhydride (the 'enophile') to form the substituted succinic anhydride ring with a concomitant shift of the double bond. google.com

The reaction can be performed without the need for an autoclave, making it a convenient laboratory-scale synthesis. orgsyn.org The resulting anhydride can be purified by crystallization or vacuum distillation. orgsyn.org

Table 1: Ene Reaction for Synthesis of this compound orgsyn.org

Reactants Solvent Reaction Time Yield of Anhydride

Annulation reactions involving succinic anhydride and 1,3-azadienes have also been explored, which, while leading to allylic 2-oxopyrrolidines, demonstrate the versatility of succinic anhydride as a building block in constructing complex heterocyclic systems. nih.gov These reactions proceed with high stereochemical control and atom efficiency. nih.gov

The tetrahydrofuran-2,5-dione ring can also be synthesized from acyclic or other cyclic precursors. A common laboratory method involves the dehydration of the corresponding dicarboxylic acid, succinic acid. This can be achieved using various dehydrating agents, including acetyl chloride or phosphoryl chloride, or by simple thermal treatment. core.ac.ukorgsyn.org For instance, refluxing succinic acid with acetyl chloride provides succinic anhydride in high yield after crystallization. orgsyn.org

More advanced industrial methods focus on the catalytic hydrogenation of maleic anhydride. core.ac.uk Additionally, novel routes involving the ring-expanding carbonylation of β-lactones have been developed. researchgate.netorganic-chemistry.org These catalytic methods can be performed in continuous-flow reactors, offering advantages for large-scale production. researchgate.netorganic-chemistry.org For example, using a heterogeneous bimetallic ion-pair catalyst, β-propiolactone can be carbonylated to succinic anhydride under mild conditions. researchgate.net Autoxidation of γ-butyrolactone has also been reported to yield succinic acid, which can then be dehydrated to the anhydride. nih.gov

Stereoselective Synthesis of this compound

Introducing chirality into the this compound structure requires precise control over the stereochemistry at the C-3 position of the anhydride ring. This is typically achieved through asymmetric synthesis strategies, including the use of chiral auxiliaries or organocatalysts.

Achieving stereocontrol at the C-3 position is paramount for synthesizing enantiomerically pure or enriched products. One established strategy involves the asymmetric alkylation of a succinate (B1194679) derivative. While direct asymmetric synthesis of the target molecule is not extensively documented, principles can be drawn from related transformations. For instance, the addition of the lithium anion derived from a chiral sulfoxide (B87167) to succinic anhydride generates a chiral carboxylic acid, which serves as a precursor to stereodefined 2,5-disubstituted tetrahydrofurans. nih.gov

This approach highlights a two-step process: nucleophilic opening of the anhydride to create a chiral succinic acid derivative, followed by cyclization. Applying this logic, a chiral nucleophile could react with a cinnamyl-substituted precursor, or a chiral succinate derivative could be alkylated with a cinnamyl electrophile to control the stereochemistry at the C-3 position.

Chiral auxiliaries are powerful tools for inducing stereoselectivity. wikipedia.org These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgscielo.org.mx Evans oxazolidinones and pseudoephedrine are well-known auxiliaries used in the asymmetric alkylation of enolates derived from carboxylic acids. wikipedia.orgnih.gov

In a hypothetical stereoselective synthesis of this compound, succinic acid monomethyl ester could be coupled to a chiral auxiliary like (1R,2R)-pseudoephenamine. nih.gov Deprotonation of this adduct would form a chiral enolate, which could then be alkylated with cinnamyl bromide. The steric hindrance provided by the auxiliary would direct the approach of the electrophile, leading to the formation of one diastereomer preferentially. Subsequent removal of the auxiliary would yield the enantiomerically enriched 3-cinnamylsuccinic acid derivative, which can then be cyclized to the target anhydride. harvard.edu

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Type of Reaction Key Feature
Evans Oxazolidinones Aldol, Alkylation Forms a rigid chelated intermediate, providing high facial selectivity. wikipedia.org
Pseudoephedrine/Pseudoephenamine Alkylation The methyl group directs the incoming electrophile, leading to high diastereoselectivity. wikipedia.orgnih.gov
Camphorsultam Various Highly crystalline derivatives facilitate purification.

Organocatalysis offers an alternative, metal-free approach to asymmetric synthesis. rsc.org Chiral amines, Brønsted acids, or phase-transfer catalysts can activate substrates and create a chiral environment for the reaction. researchgate.net For instance, the asymmetric conjugate addition of a nucleophile to a cinnamylidene-substituted acceptor, catalyzed by a chiral organocatalyst, could be a viable route to establish the stereocenter at the C-3 position.

Derivatization and Functionalization of the Cinnamyl Moiety

The cinnamyl group in this compound offers a reactive handle for further molecular diversification. The double bond and the phenyl ring are amenable to a variety of chemical transformations.

The alkene within the cinnamyl side chain can undergo numerous classic reactions. Electrophilic additions, such as bromohydroxylation, can install two new functional groups across the double bond with high stereocontrol, providing access to optically active bromohydrins. scielo.org.mx Oxidative cleavage of the double bond would yield an aldehyde, which could be further elaborated. Conversely, reduction of the double bond would produce the saturated 3-phenylpropyl analogue.

The aromatic ring can be functionalized through electrophilic aromatic substitution reactions. Depending on the reaction conditions, groups such as nitro, halogen, or acyl moieties can be introduced at the ortho, meta, or para positions, allowing for the synthesis of a diverse library of analogues. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed if a suitable handle (e.g., a halogen) is present on the phenyl ring. These derivatizations are crucial for structure-activity relationship studies in medicinal chemistry and materials science. beilstein-journals.org

Green Chemistry and Sustainable Synthetic Routes

The growing emphasis on environmental stewardship in chemical manufacturing has spurred significant research into green and sustainable synthetic routes for producing valuable chemical intermediates, including the core structures of this compound and its analogues. These methodologies prioritize the use of renewable feedstocks, environmentally benign catalysts, and energy-efficient processes to minimize waste and environmental impact.

A key strategy in the sustainable production of succinic anhydride derivatives involves leveraging biomass as a primary carbon source. researchgate.net Furanic platform compounds, such as furfural (B47365) and furoic acid, which can be derived from the hydrolysis of lignocellulosic biomass, have emerged as promising renewable starting materials. nih.govnih.gov This approach provides a direct alternative to traditional petroleum-based syntheses, aligning with the principles of a circular economy. researchgate.net

One notable advancement is the direct preparation of succinic anhydride from these bio-based furanic compounds using a visible light-induced oxygenation process. nih.gov This method employs a photocatalyst, such as m-tetraphenyl porphyrin (H₂TPP), with molecular oxygen serving as the terminal oxidant. researchgate.netnih.gov The reaction proceeds under mild, room-temperature conditions, offering high atom efficiency and low pollution. researchgate.net Research has demonstrated that this system can achieve near-quantitative conversion of furoic acid into succinic anhydride with very high selectivity. researchgate.netnih.gov Experimental evidence, including isotope labeling and EPR detection, suggests that the reaction proceeds through the generation of singlet oxygen, with 5-hydroxy-2(5H)-furanone as a key intermediate. nih.gov

The following table summarizes the findings from the photocatalytic conversion of various furanic compounds to succinic anhydride.

Starting MaterialCatalystReaction ConditionsConversion (%)Selectivity for Succinic Anhydride (%)Reference
Furoic Acid (FAC)H₂TPP300 mW Xe lamp, O₂, CH₂Cl₂, Room Temp., 10h99.997.8 researchgate.netnih.gov
Furfural (FUR)H₂TPP400 mW Xe lamp, O₂, CH₂Cl₂, Room Temp., 10h99.985.5 researchgate.net
Furfuryl Alcohol (FAL)H₂TPP400 mW Xe lamp, O₂, CH₂Cl₂, Room Temp., 10h99.997.1 researchgate.net

Another significant area of green synthesis relevant to the tetrahydrofuran (B95107) core involves the catalytic hydrogenation of biomass-derived precursors. For instance, γ-butyrolactone (GBL), a structurally related compound, can be synthesized in high yields by hydrogenating 2-furanone. nih.govrsc.orgrsc.org This 2-furanone can itself be renewably synthesized from the catalytic oxidation of furfural. nih.govrsc.org

A particularly sustainable approach utilizes a palladium catalyst supported on humin-derived activated carbon (Pd/HAC). nih.govrsc.orgrsc.org Humin, a carbon-rich waste product from the acid-catalyzed conversion of xylose to furfural, is valorized by being transformed into a catalyst support. nih.govrsc.org This heterogeneous catalyst is efficient, recyclable, and facilitates the hydrogenation under mild conditions. nih.govrsc.org The process has been optimized for various parameters, including solvent, temperature, and hydrogen pressure, achieving high isolated yields of the desired product. rsc.orgrsc.org The catalyst's ability to be recovered and reused for multiple cycles with only a marginal decrease in activity further enhances the sustainability of the process. nih.govrsc.org

The table below details the optimized conditions and results for the sustainable synthesis of γ-butyrolactone.

Starting MaterialCatalystSolventH₂ Pressure (MPa)TemperatureTime (h)Isolated Yield (%)Reference
2-Furanone4% Pd/HAC (5 wt% loading)THF0.5Room Temp.389 nih.govrsc.orgrsc.org
2-Furanone4% Pd/HAC (5 wt% loading)Water0.5Room Temp.377 rsc.org

Furthermore, the use of novel catalytic systems, including nanocatalysts, is being explored to create efficient and green protocols for synthesizing furanone derivatives. mdpi.com For example, organic-inorganic hybrid nanocatalysts have been successfully used for the one-pot synthesis of 3,4,5-trisubstituted furan-2(5H)-ones. mdpi.com These catalysts often exhibit high activity and can be recovered and reused, minimizing waste and the need for harsh reagents. mdpi.comresearchgate.net Such multicomponent reactions represent a highly efficient strategy, constructing complex molecules from simple precursors in a single step, which is a core principle of green chemistry. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Cinnamyl Tetrahydro Furan 2,5 Dione

Ring-Opening Reactions of the Tetrahydrofuran-2,5-dione Moiety

The tetrahydrofuran-2,5-dione ring is a cyclic anhydride (B1165640), specifically a derivative of succinic anhydride. As such, it is susceptible to nucleophilic attack, leading to ring-opening reactions.

Nucleophilic Additions and Hydrolysis Pathways

Succinic anhydrides readily undergo hydrolysis in the presence of water to yield the corresponding dicarboxylic acid. wikipedia.org For 3-Cinnamyl-tetrahydro-furan-2,5-dione, this reaction would result in the formation of 2-cinnamylsuccinic acid. The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. This is followed by proton transfer and cleavage of the C-O-C bond of the anhydride ring. wikipedia.org

The kinetics of the hydrolysis of anhydrides can be influenced by pH. The reaction is generally slow in neutral water but can be accelerated by either acid or base catalysis. nih.gov In acidic conditions, protonation of a carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. Under basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water.

Alcoholysis and Amidation Reactions

Similar to hydrolysis, the reaction of this compound with alcohols (alcoholysis) or amines (amidation) would lead to ring-opened products.

Alcoholysis: Treatment with an alcohol (ROH) would yield a monoester of 2-cinnamylsuccinic acid. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks a carbonyl group, leading to the formation of a hemiester. This type of reaction is a common method for the preparation of succinate (B1194679) monoesters.

Amidation: Reaction with a primary or secondary amine (RNH₂ or R₂NH) would result in the formation of the corresponding monoamide of 2-cinnamylsuccinic acid. This reaction is typically efficient and is a standard method for forming amide bonds from anhydrides.

Nucleophile Product General Reaction Type
Water (H₂O)2-Cinnamylsuccinic acidHydrolysis
Alcohol (ROH)Monoester of 2-cinnamylsuccinic acidAlcoholysis
Amine (RNH₂)Monoamide of 2-cinnamylsuccinic acidAmidation

Transformations Involving the Cinnamyl Side Chain

The cinnamyl side chain possesses two key reactive sites: the olefinic double bond and the aromatic ring.

Reactions of the Olefinic Double Bond

The carbon-carbon double bond in the cinnamyl group is susceptible to a variety of addition reactions. These include:

Hydrogenation: Catalytic hydrogenation would reduce the double bond to a single bond, yielding 3-(3-phenylpropyl)-tetrahydro-furan-2,5-dione.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in the formation of a dihalo derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogen substituents.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide at the double bond.

Modifications of the Aromatic Ring

The phenyl group of the cinnamyl side chain can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) will be directed by the activating/deactivating nature of the substituent already on the ring (in this case, the alkyl chain). As an alkyl group, the side chain is weakly activating and ortho-, para-directing. Potential reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃. wikipedia.orgnih.govyoutube.com

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound raises questions of selectivity.

Advanced Spectroscopic and Structural Elucidation Studies

Elucidation of Stereoisomerism and Absolute Configuration via Advanced NMR Spectroscopy (e.g., NOESY, Chiral Shift Reagents)

The presence of a chiral center at the C3 position of the tetrahydrofuran (B95107) ring in "3-Cinnamyl-tetrahydro-furan-2,5-dione" gives rise to the existence of enantiomers. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for the elucidation of the relative and absolute stereochemistry of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative configuration of the cinnamyl substituent with respect to the protons on the tetrahydrofuran ring. NOESY experiments detect through-space interactions between protons that are in close proximity. For instance, correlations between the proton at C3 and specific protons of the cinnamyl group or the tetrahydrofuran ring would provide insights into the preferred spatial arrangement of the cinnamyl moiety.

Chiral Shift Reagents (CSRs) , such as lanthanide complexes, are utilized to differentiate between enantiomers in the NMR spectrum. In the presence of a CSR, the enantiomers of "this compound" would form diastereomeric complexes, leading to separate signals for corresponding protons in the ¹H NMR spectrum. The magnitude of the induced chemical shift differences (Δδ) can be used to determine the enantiomeric excess of a sample. Furthermore, by comparing the induced shifts with established models for similar compounds, it may be possible to infer the absolute configuration of the chiral center.

Technique Application for this compound Expected Outcome
NOESYDetermination of relative stereochemistryCorrelation cross-peaks indicating spatial proximity between the C3-proton and protons on the cinnamyl group and the furanone ring.
Chiral Shift ReagentsDetermination of enantiomeric purity and potentially absolute configurationSplitting of NMR signals for the two enantiomers, allowing for quantification. Comparison with models may suggest the absolute configuration.

Conformational Analysis of the Tetrahydrofuran Ring and Cinnamyl Moiety

The five-membered tetrahydrofuran ring is not planar and adopts various puckered conformations, typically described as envelope (E) or twist (T) forms. The specific conformation of the tetrahydrofuran ring in "this compound" will be influenced by the steric and electronic effects of the cinnamyl substituent and the two carbonyl groups.

Analysis of proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can provide valuable information about the dihedral angles between adjacent protons on the ring, which in turn helps to define the ring's conformation. For instance, the coupling constants between the proton at C3 and the protons at C4 would be indicative of their relative orientations.

The conformation of the flexible cinnamyl side chain can also be investigated using NMR techniques. Rotational freedom around the single bonds of the cinnamyl group will lead to an averaged conformation in solution. NOESY data can help identify the most populated rotamers by revealing close contacts between protons of the cinnamyl group and the tetrahydrofuran ring.

Vibrational Spectroscopy for Probing Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups present in "this compound" and can offer insights into intermolecular interactions in the solid state.

The most characteristic vibrations will be those of the anhydride (B1165640) group. The coupled symmetric and asymmetric stretching vibrations of the two carbonyl groups are expected to give rise to two distinct and intense bands in the infrared spectrum, typically in the region of 1750-1850 cm⁻¹. The exact positions of these bands can be influenced by ring strain and the electronic effects of the cinnamyl substituent.

The carbon-carbon double bond of the cinnamyl group will exhibit a characteristic stretching vibration (νC=C) around 1600-1650 cm⁻¹. The out-of-plane bending vibrations of the aromatic protons of the phenyl ring are also expected in the fingerprint region of the spectrum. In the solid state, intermolecular interactions such as hydrogen bonding or dipole-dipole interactions can lead to shifts in the vibrational frequencies and broadening of the absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Anhydride C=OAsymmetric stretch~1820
Anhydride C=OSymmetric stretch~1760
Cinnamyl C=CStretch~1640
Aromatic C=CStretch~1600, ~1490
C-O-CStretch~1200-1000

X-ray Crystallography of this compound and its Crystalline Derivatives

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the solid-state molecular structure of "this compound" or its crystalline derivatives. This method can provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's three-dimensional arrangement.

A successful crystallographic analysis would confirm the connectivity of the atoms and provide the absolute configuration if a suitable heavy atom is present or if anomalous dispersion methods are employed. The crystal structure would also reveal the conformation of the tetrahydrofuran ring and the cinnamyl side chain in the solid state. Furthermore, the packing of the molecules in the crystal lattice would elucidate the nature and geometry of any intermolecular interactions, such as C-H···O hydrogen bonds, which are common in such systems.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial tool for confirming the molecular weight of "this compound" and for obtaining structural information through the analysis of its fragmentation patterns.

Under electron ionization (EI), the molecular ion peak (M⁺) would be expected, confirming the molecular formula. The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Cleavage of the bond between the C3 of the tetrahydrofuran ring and the cinnamyl substituent would be a prominent fragmentation, leading to ions corresponding to the cinnamyl cation and the tetrahydrofuran-2,5-dione radical cation. Other likely fragmentations include the loss of CO and CO₂ from the anhydride moiety.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.

Ion Proposed Structure/Formation
[M]⁺Molecular ion
[M - C₉H₉]⁺Loss of the cinnamyl radical
[C₉H₉]⁺Cinnamyl cation
[M - CO]⁺Loss of carbon monoxide
[M - CO₂]⁺Loss of carbon dioxide
[M - CO - CO₂]⁺Sequential loss of carbon monoxide and carbon dioxide

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 3-Cinnamyl-tetrahydro-furan-2,5-dione. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

The electronic structure of the molecule is characterized by the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich cinnamyl group, specifically the phenyl ring and the alkene double bond. Conversely, the LUMO is anticipated to be centered on the electron-deficient succinic anhydride (B1165640) ring, particularly around the two carbonyl carbons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

Computational studies on analogous furanone derivatives show that structural modifications can significantly alter these electronic properties. For instance, adding electron-donating groups to the phenyl ring of the cinnamyl substituent would raise the HOMO energy level, making the molecule a better electron donor. Conversely, adding electron-withdrawing groups would lower the LUMO energy, making the molecule a better electron acceptor and more susceptible to nucleophilic attack at the anhydride ring. ajchem-b.com

Theoretical calculations are crucial for mapping the potential energy surfaces of chemical reactions involving this compound. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy barrier between reactants and the transition state) provides a quantitative measure of a reaction's feasibility.

A primary reaction pathway for this compound is the nucleophilic ring-opening of the succinic anhydride moiety. Computational studies on succinic anhydride itself have detailed the mechanism of its hydrolysis. nih.gov The reaction proceeds through a transition state where a water molecule attacks one of the carbonyl carbons. nih.gov The calculated activation barrier for the hydrolysis of unsubstituted succinic anhydride is approximately +47.7 kcal/mol. nih.gov For this compound, this pathway would be similar, leading to the formation of a dicarboxylic acid. The energy landscape would show the reactant complex, the high-energy transition state, and the final ring-opened product.

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structural confirmation. By calculating the magnetic shielding tensors for each nucleus, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the second derivatives of energy with respect to atomic positions, one can predict vibrational frequencies and intensities for Infrared (IR) spectra.

For this compound, DFT calculations would be employed to first find the molecule's lowest energy geometry. Subsequent calculations would predict the ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the structure or to help assign complex spectra. github.ioresearchgate.net

Table 1: Predicted Spectroscopic Data for this compound (Note: These are hypothetical values based on typical ranges for the constituent functional groups, as would be predicted by DFT calculations.)

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Proton EnvironmentPredicted Chemical Shift (δ, ppm)
Phenyl protons7.20 - 7.40 (m, 5H)
Alkene protons (-CH=CH-)6.10 - 6.50 (m, 2H)
Furanone ring proton (-CH-CO)3.10 - 3.30 (m, 1H)
Furanone ring protons (-CH₂-CO)2.80 - 3.00 (m, 2H)
Cinnamyl methylene protons (-CH₂-CH=)2.60 - 2.80 (m, 2H)
Predicted IR Data
Vibrational ModePredicted Frequency (cm⁻¹)
C=O stretch (anhydride, symmetric)~1860
C=O stretch (anhydride, asymmetric)~1780
C=C stretch (alkene)~1640
C=C stretch (aromatic)~1600, ~1495
C-O-C stretch (anhydride)~1230

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. youtube.com

For this compound, a key area of investigation is its conformational flexibility. The molecule has several rotatable bonds, particularly within the cinnamyl side chain. MD simulations can explore the potential energy landscape associated with these rotations, identifying the most stable conformations (conformers) and the energy barriers between them. nih.gov This is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

Furthermore, MD simulations are ideal for studying the influence of the environment, such as different solvents. researchgate.net By explicitly including solvent molecules (e.g., water, ethanol, or a non-polar solvent) in the simulation box, one can observe how solvent-solute interactions affect conformational preferences. For example, in a polar solvent like water, the molecule might adopt a conformation that exposes the polar anhydride group while partially shielding the non-polar cinnamyl chain. In contrast, in a non-polar solvent, the molecule might adopt a more extended conformation. These simulations provide detailed insight into solvation shells and preferential interactions. semanticscholar.org

In Silico Prediction of Structure-Activity Relationships (SAR)

In silico Structure-Activity Relationship (SAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity. ijpda.orgpharmacyjournal.in Quantitative Structure-Activity Relationship (QSAR) is a common approach where statistical methods are used to derive an equation linking molecular descriptors to activity. neliti.comijpda.org

For a series of furanone derivatives, 2D and 3D-QSAR studies have been successfully applied to model their antibacterial activity. ijpda.orgresearchgate.net These studies identify key molecular descriptors—numerical values representing different aspects of a molecule—that are critical for activity.

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for Furanone Derivatives

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicDipole MomentGoverns polar interactions with a biological target.
StericMolecular Volume / Surface AreaDetermines how well the molecule fits into a binding site. Less bulky groups in certain regions may be preferred. researchgate.net
TopologicalWiener IndexRelates to molecular branching and compactness.
HydrophobicityLogPAffects membrane permeability and hydrophobic interactions with a target.

Based on such models, one could predict the activity of this compound and guide the synthesis of more potent analogs. For example, if a QSAR model for a related series indicated that higher electrophilicity at the anhydride ring enhances activity, modifications could be proposed, such as adding electron-withdrawing substituents to the phenyl ring to increase the partial positive charge on the carbonyl carbons.

Mechanistic Insights into Catalyzed Reactions Involving the Compound

Computational chemistry provides profound insights into the mechanisms of catalyzed reactions. For molecules like this compound, a key reaction is the catalyzed ring-opening of the succinic anhydride group, which is a fundamental step in processes like polyester (B1180765) synthesis. researchgate.netnih.gov

DFT calculations have been used to investigate the ring-opening copolymerization of epoxides and cyclic anhydrides using metal-based catalysts (e.g., Aluminum-salen complexes). acs.orgrsc.orgresearchgate.net These studies elucidate the step-by-step mechanism, including:

Coordination of the succinic anhydride's carbonyl oxygen to the metal center of the catalyst.

Nucleophilic attack on a carbonyl carbon by an initiator (e.g., an alkoxide), leading to the ring opening.

Propagation of the polymer chain.

These computational models can determine the energetics of each step, identify the rate-determining step, and explain the observed selectivity of the reaction. acs.orgresearchgate.net For instance, calculations can predict whether a nucleophile will preferentially attack one carbonyl carbon over the other, which is relevant for substituted anhydrides. Such mechanistic understanding is vital for optimizing reaction conditions and designing more efficient catalysts for reactions involving this compound.

Mechanistic Biological Studies Excluding Dosage, Safety, and Clinical Data

Antimicrobial and Antifungal Mechanisms of Action

The precise antimicrobial and antifungal mechanisms of action for 3-Cinnamyl-tetrahydro-furan-2,5-dione have not been extensively elucidated in dedicated studies. However, by examining the structural components of the molecule—the cinnamyl group and the tetrahydrofuran-2,5-dione moiety (a derivative of succinic anhydride)—it is possible to infer potential mechanisms based on the known biological activities of related compounds.

The cinnamyl portion of the molecule is derived from cinnamic acid and its derivatives, which are recognized for their antimicrobial properties. nih.govnih.gov Research on various cinnamaldehyde (B126680) and cinnamic acid derivatives suggests several modes of action against bacteria and fungi. One proposed antibacterial mechanism involves the inhibition of cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton. bohrium.com Furthermore, cinnamaldehyde and its derivatives can disrupt cell membrane integrity, leading to the leakage of cellular components, alterations in intracellular pH, and a decrease in ATP levels. bohrium.com

In the context of antifungal activity, cinnamyl derivatives have been shown to interfere with the fungal cell membrane. nih.gov Some studies indicate that these compounds can directly interact with ergosterol (B1671047), a vital sterol in the fungal plasma membrane, thereby disrupting membrane structure and function. nih.govresearchgate.net Another suggested mechanism is the inhibition of benzoate (B1203000) 4-hydroxylase, an enzyme involved in the detoxification of aromatic compounds in fungi. nih.gov

The tetrahydrofuran-2,5-dione ring is a derivative of succinic anhydride (B1165640). While specific studies on the antimicrobial mechanism of this particular ring system are scarce, related heterocyclic structures containing furan (B31954) rings have been investigated for their biological activities. mdpi.com Notably, compounds incorporating furan and oxadiazole moieties have been identified as potent inhibitors of succinate (B1194679) dehydrogenase (SDH). nih.gov SDH is a key enzyme in both the citric acid cycle and the electron transport chain, and its inhibition can disrupt cellular respiration, leading to cell death. This suggests that the tetrahydrofuran-2,5-dione part of the molecule could potentially target metabolic enzymes within microbial cells.

Given the dual nature of its structure, it is plausible that this compound exerts its antimicrobial and antifungal effects through a multi-target approach. The cinnamyl group may facilitate the disruption of microbial cell membranes and inhibit cell division, while the tetrahydrofuran-2,5-dione moiety could potentially interfere with essential metabolic pathways, such as cellular respiration, by inhibiting key enzymes. However, without direct experimental evidence, these proposed mechanisms remain speculative and require further investigation to be confirmed.

The following tables summarize the observed antimicrobial and antifungal activities of compounds structurally related to the core components of this compound, providing context for its potential efficacy.

Table 1: Antibacterial Activity of Cinnamic Acid Derivatives

Compound/DerivativeTarget Microorganism(s)Observed EffectPotential Mechanism of Action
CinnamaldehydeEscherichia coli, Staphylococcus aureus, Pseudomonas spp.Inhibition of cell division, antibiofilm activityFtsZ inhibition, disruption of cell membrane integrity. bohrium.com
Synthetic CinnamidesS. aureusBactericidalPredicted to target saFABH (fatty acid biosynthesis). nih.govresearchgate.net
Cinnamoyl amidesBacillus subtilis, Escherichia coliInhibition of bacterial growthAcidification of cytoplasm, inhibition of metabolic enzymes. researchgate.net

Table 2: Antifungal Activity of Cinnamic Acid and Furan Derivatives

Compound/DerivativeTarget Microorganism(s)Observed EffectPotential Mechanism of Action
Synthetic CinnamatesCandida albicansFungicidalInteraction with ergosterol in the plasma membrane, cell wall disruption. nih.gov
Thiophene/Furan-1,3,4-oxadiazole carboxamidesSclerotinia sclerotiorumPotent antifungal activitySuccinate dehydrogenase (SDH) inhibition. nih.gov
Cinnamic AcidsFungiGrowth inhibitionInteraction with benzoate 4-hydroxylase. nih.gov

Non Biological Applications of 3 Cinnamyl Tetrahydro Furan 2,5 Dione

Utility as a Chiral Building Block in Complex Organic Synthesis

The tetrahydrofuran-2,5-dione core, also known as a substituted succinic anhydride (B1165640), is a valuable scaffold in organic synthesis. When this scaffold is produced in an enantiomerically pure form, it becomes a powerful chiral building block for constructing complex, biologically active molecules. acs.orgresearchgate.net The synthesis of chiral succinic acid derivatives can be achieved through methods like asymmetric hydrogenation, which allows for precise control over the stereochemistry at the substituted carbon atom. researchgate.netgoogle.com

The 3-cinnamyl derivative, specifically, introduces both a chiral center and a versatile functional handle. The anhydride ring can be selectively opened by a variety of nucleophiles, such as alcohols or amines, to yield γ-keto acids or amides with high regioselectivity. wikipedia.org This reactivity allows for the diastereoselective introduction of new stereocenters, guided by the existing chirality of the molecule. The cinnamyl group, with its double bond and phenyl ring, offers further opportunities for chemical modification, including hydrogenation, epoxidation, or cross-coupling reactions. These features make 3-Cinnamyl-tetrahydro-furan-2,5-dione a useful intermediate for synthesizing complex natural products and pharmaceutical agents where specific stereoisomers are required. google.com

Table 1: Synthetic Strategies for Chiral Succinic Acid Derivatives

Method Description Key Features
Asymmetric Hydrogenation Catalytic hydrogenation of a 2-alkylidene succinate (B1194679) using a chiral rhodium-bisphosphine complex. google.com High yield and excellent optical purity (ee).
Oxidative Homocoupling Coupling of chiral 3-(arylacetyl)-2-oxazolidones. researchgate.net Produces optically active 2,3-diarylsuccinic acids.
Stobbe Condensation Condensation of an aldehyde (like cinnamaldehyde) with a dialkyl succinate ester, followed by asymmetric steps. google.com A classic method for forming the initial carbon skeleton.

Potential in Polymer Chemistry and Material Science

Cyclic anhydrides are well-established monomers for the synthesis of polyesters through ring-opening polymerization (ROP). rsc.org The reaction of this compound with a co-monomer, such as an epoxide, can proceed via ring-opening copolymerization (ROCOP) to produce alternating polyesters. nih.govmdpi.com This process allows for the creation of polymers with a precisely defined primary structure, which is crucial for controlling the material's properties.

The incorporation of the 3-cinnamyl substituent into the polymer backbone would impart specific characteristics. The rigid phenyl group and the aliphatic chain of the cinnamyl moiety can influence the thermal properties of the resulting polyester (B1180765), such as its glass transition temperature and crystallinity. Furthermore, the pendant double bond in the cinnamyl group provides a site for post-polymerization modification, enabling cross-linking to form thermosets or the grafting of other molecules to create functional materials. mdpi.com Substituted polyolefin-succinic anhydrides are also known to be effective dispersant additives in lubricating oils, suggesting a potential application for this compound in improving the performance of industrial fluids. google.com

Table 2: Polymerization Methods Involving Cyclic Anhydrides

Polymerization Type Co-monomer Catalyst/Initiator Resulting Polymer
Ring-Opening Polymerization (ROP) Diols (self-polymerization is also possible) Metal-based or organocatalysts Polyester
Ring-Opening Copolymerization (ROCOP) Epoxides (e.g., propylene (B89431) oxide, cyclohexene (B86901) oxide) Zinc, chromium, or cobalt complexes mdpi.comrsc.org Alternating Polyester nih.gov

Role as a Ligand or Catalyst Component in Transition Metal Chemistry

The two carbonyl oxygen atoms within the succinic anhydride ring of this compound possess lone pairs of electrons, making them effective coordination sites for metal ions. Succinic anhydride and its derivatives have been shown to form complexes with various metals, including divalent cations like Mg²⁺. oup.com This coordinating ability suggests that this compound could serve as a bidentate ligand in transition metal chemistry.

By forming a complex with a transition metal, the molecule could play a role in catalysis. The cinnamyl substituent would influence the steric and electronic environment of the metal center, which could in turn modulate the activity and selectivity of the resulting catalyst. For example, complexes derived from maleic anhydride derivatives and transition metals like Cu²⁺, Ni²⁺, and Co²⁺ have been synthesized and investigated for their biological and catalytic properties. jocpr.com The chiral nature of this compound also opens the possibility of its use as a chiral ligand in asymmetric catalysis, where it could help to induce enantioselectivity in chemical reactions.

Development of Analytical Probes or Chemical Sensors

The furanone scaffold, which is structurally related to tetrahydrofuran-2,5-dione, is a promising core for the synthesis of novel fluorescent organic dyes. rsc.org Certain furanone derivatives are known to be non-fluorescent until they react with specific analytes, such as primary amines, at which point they yield highly fluorescent products. mdpi.com This "turn-on" fluorescence mechanism is highly desirable for chemical sensors.

This compound combines this heterocyclic core with a cinnamyl group, which contains a conjugated π-system (a phenyl ring and a double bond). Conjugated systems are essential for fluorescence. While the saturated tetrahydrofuran (B95107) ring disrupts full conjugation, the molecule could be chemically modified to create a planar, conjugated fluorophore. The anhydride ring itself could serve as a reactive site for binding to an analyte, leading to a change in the molecule's electronic structure and a corresponding change in its fluorescence emission. This potential for analyte-induced fluorescence makes it an interesting candidate for development into a chemical sensor or analytical probe for detecting specific molecules. mdpi.com

Applications in Fragrance and Flavor Chemistry (as a perfuming ingredient or flavor enhancer)

Derivatives of tetrahydrofuran have been identified as valuable compounds in the fragrance industry. google.com The core structure can contribute to a range of odor profiles, including green, creamy, and coffee-like notes. The "cinnamyl" substituent is strongly associated with the warm, spicy, and balsamic aroma of cinnamon. The combination of the furanone-like body with the cinnamyl note suggests that this compound has significant potential as a fragrance ingredient.

The molecular structure would likely result in a complex scent profile, potentially blending the spicy characteristics of cinnamaldehyde (B126680) with the lactonic, fruity, or creamy notes often associated with cyclic esters and anhydrides. Such a profile could be used to add warmth, depth, and complexity to perfume compositions. The synthesis of novel furan-containing compounds is an active area of research in the fragrance industry, aiming to create unique and proprietary scent molecules. cardiff.ac.uk

Future Research Directions and Perspectives

Exploration of Unexplored Synthetic Avenues and Cascade Reactions

The known synthesis of 3-Cinnamyl-tetrahydro-furan-2,5-dione involves the reaction of maleic anhydride (B1165640) with allylbenzene (B44316). Future research could focus on developing more efficient and stereoselective synthetic routes. This could involve the use of modern catalytic systems, such as transition metal catalysis, to control the regioselectivity and stereochemistry of the addition to the maleic anhydride precursor.

Furthermore, the potential for cascade reactions involving this compound is a promising area of investigation. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. Investigating the possibility of designing one-pot syntheses that start from simple precursors and proceed through a series of intramolecular and intermolecular transformations to generate the target molecule and its derivatives would be a valuable endeavor.

Advanced Mechanistic Investigations into Novel Chemical Transformations

A deeper understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing existing synthetic protocols and discovering new reactivity patterns. Advanced mechanistic investigations could employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, to elucidate the intricate details of reaction pathways.

For instance, a detailed study of the ene reaction between allylbenzene and maleic anhydride under various conditions could provide insights into the transition state geometry and the factors influencing the reaction's efficiency and selectivity. Moreover, exploring the reactivity of the anhydride ring and the cinnamyl double bond could unveil novel chemical transformations, leading to the synthesis of a diverse range of derivatives with potentially interesting properties.

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational and experimental chemistry offers a powerful approach to accelerate the discovery and development of new chemical entities. In the context of this compound, computational modeling can be employed to predict its physicochemical properties, spectroscopic signatures, and reactivity. dntb.gov.uaacs.orgnih.govresearchgate.net

Density functional theory (DFT) calculations could be used to model the infrared and nuclear magnetic resonance spectra of the molecule, providing a theoretical benchmark for experimental data. acs.org Furthermore, computational studies can be used to explore potential reaction pathways for its synthesis and functionalization, guiding the design of new experiments. nih.govresearchgate.net This integrated approach, where computational predictions are validated and refined by experimental results, can significantly streamline the research process and lead to a more comprehensive understanding of the molecule's behavior.

Discovery of Novel Non-Biological Applications with Tailored Properties

The unique combination of a reactive anhydride group and a polymerizable cinnamyl moiety suggests that this compound could serve as a versatile building block in materials science. Future research could focus on exploring its potential as a monomer or cross-linking agent in the synthesis of novel polymers. The anhydride group can be readily opened by nucleophiles, allowing for the incorporation of the molecule into polyester (B1180765) or polyamide chains. The cinnamyl group, on the other hand, can participate in polymerization reactions, leading to the formation of cross-linked networks with tailored thermal and mechanical properties.

The development of polymers derived from this compound could lead to materials with applications in coatings, adhesives, and advanced composites. Investigating the structure-property relationships of these materials will be key to unlocking their full potential.

Deepening the Understanding of Molecular Mechanisms in Biological Systems

While the biological activity of this compound has not been extensively studied, its structural components suggest that it may possess interesting pharmacological properties. The furanone core is a common motif in many biologically active natural products. utripoli.edu.ly The cinnamic acid moiety and its derivatives are also known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. mdpi.comnih.govjocpr.com

Future research should, therefore, involve the systematic biological evaluation of this compound and its derivatives. This could include screening for activity against a panel of cancer cell lines, pathogenic microorganisms, and inflammatory targets. nih.gov Should any significant activity be identified, subsequent studies could focus on elucidating the underlying molecular mechanisms of action. This could involve identifying the cellular targets of the compound and understanding how it modulates their function to exert its biological effects.

Development of Advanced Analytical Techniques for Detection and Characterization

As research into this compound and its derivatives progresses, the development of sensitive and selective analytical methods for their detection and characterization will become increasingly important. This could involve the use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS) for the separation and identification of these compounds in complex mixtures.

Furthermore, the development of spectroscopic methods, including advanced NMR techniques, could provide detailed structural information about the molecule and its derivatives. These analytical tools will be indispensable for quality control in synthetic processes, for studying the metabolic fate of the compound in biological systems, and for quantifying its presence in various matrices.

Q & A

Q. Table 1: Synthetic Method Comparison

MethodYield (%)Key ConditionsReference
Nucleophilic Substitution65–75THF, Et₃N, 25°C
Michael Addition50–60Nitroalkene, CH acid

Basic: Which analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve bond angles (e.g., dihedral angle between furan and cinnamyl groups ~85°) and hydrogen-bonding networks (C–H⋯O interactions) .
  • NMR Spectroscopy :
    • ¹H NMR : Identify coupling constants (e.g., J = 15–18 Hz for trans-cinnamyl protons).
    • ¹³C NMR : Confirm carbonyl signals at δ ~170–175 ppm.
  • IR Spectroscopy : Detect carbonyl stretching (~1770 cm⁻¹) and C=C stretching (~1630 cm⁻¹).

Q. Table 2: Crystallographic Parameters (Adapted from )

ParameterValue
Space GroupP2₁2₁2₁
a, b, c (Å)5.617, 10.146, 14.990
R Factor0.035

Advanced: How can DFT calculations resolve contradictions in reactivity predictions for this compound?

Methodological Answer:

  • Thermodynamic Profiling : Calculate Gibbs free energy (ΔG) to predict regioselectivity in substitution reactions. For example, DFT studies on analogous diones revealed endergonic steps (ΔG ~0.65 kcal/mol) explaining reversible intermediates .
  • Transition-State Analysis : Model activation barriers for cinnamyl group rotation or ring puckering (e.g., Cremer-Pople parameters for furanoid conformers) .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the dione ring to guide functionalization strategies .

Advanced: How should researchers address discrepancies between NMR and XRD data for this compound?

Methodological Answer:

  • Cross-Validation :
    • Compare experimental XRD bond lengths (e.g., C=O at 1.21 Å ) with DFT-optimized geometries.
    • Use NOESY NMR to verify spatial proximity of cinnamyl protons to the furan ring.
  • Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility (e.g., ring puckering at 298 K vs. 100 K) .
  • Crystallographic Refinement : Re-analyze XRD data with higher-resolution detectors to resolve disorder in the cinnamyl moiety.

Basic: What derivatives of this compound are studied for material science applications?

Methodological Answer:

  • Functionalized Analogs :
    • Sulfanyl Derivatives : Introduce 4-chlorophenylsulfanyl groups via thiol-Michael addition for enhanced photostability .
    • Fluorinated Versions : Synthesize 18F-labeled analogs for radiopharmaceutical tracking using maleimide-thiol conjugation .
  • Polymer Precursors : Incorporate into polyimides for high-temperature stability, leveraging the dione’s rigidity .

Q. Table 3: Key Derivatives and Properties

DerivativeApplicationKey ModificationReference
3-(4-Chlorophenylsulfanyl)PhotovoltaicsEnhanced charge transfer
18F-Labeled AnalogRadiopharmaceuticalsProsthetic labeling

Advanced: What strategies improve the catalytic or biological activity of this compound?

Methodological Answer:

  • Enzymatic Inhibition : Modify the cinnamyl group to enhance π-π stacking with enzyme active sites (e.g., quinoline derivatives in ).
  • Cross-Coupling Reactions : Use Suzuki-Miyaura reactions to attach aryl boronic acids, increasing solubility for biological assays .
  • Co-crystallization : Co-crystallize with target proteins (e.g., kinases) to study binding modes via X-ray diffraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.